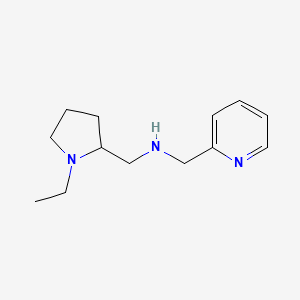

(1-Ethyl-pyrrolidin-2-ylmethyl)-pyridin-2-ylmethyl-amine

Description

(1-Ethyl-pyrrolidin-2-ylmethyl)-pyridin-2-ylmethyl-amine is a nitrogen-containing heterocyclic compound featuring a pyrrolidine ring substituted with an ethyl group at the 1-position and a pyridin-2-ylmethyl moiety. The compound is commercially available for research purposes (e.g., Santa Cruz Biotechnology, Catalog No. sc-303475) at a price of $255.00 per 500 mg .

Properties

IUPAC Name |

1-(1-ethylpyrrolidin-2-yl)-N-(pyridin-2-ylmethyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3/c1-2-16-9-5-7-13(16)11-14-10-12-6-3-4-8-15-12/h3-4,6,8,13-14H,2,5,7,9-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEWZRWGYHXXRLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC1CNCC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50390100 | |

| Record name | (1-Ethyl-pyrrolidin-2-ylmethyl)-pyridin-2-ylmethyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

727360-98-7 | |

| Record name | (1-Ethyl-pyrrolidin-2-ylmethyl)-pyridin-2-ylmethyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Ethyl-pyrrolidin-2-ylmethyl)-pyridin-2-ylmethyl-amine typically involves the reaction of pyridine derivatives with pyrrolidine derivatives under specific conditions. One common method involves the alkylation of pyridine with a pyrrolidine derivative in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(1-Ethyl-pyrrolidin-2-ylmethyl)-pyridin-2-ylmethyl-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine or pyrrolidine rings are substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce secondary amines.

Scientific Research Applications

(1-Ethyl-pyrrolidin-2-ylmethyl)-pyridin-2-ylmethyl-amine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including its role as a ligand in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-Ethyl-pyrrolidin-2-ylmethyl)-pyridin-2-ylmethyl-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in substituents on the benzyl/pyridyl groups or the pyrrolidine core. Below is a detailed comparison based on substituent effects, physicochemical properties, and applications.

Substituent Variations and Molecular Properties

Table 1: Key Structural and Molecular Data

| Compound Name | Substituent (R) | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| (1-Ethyl-pyrrolidin-2-ylmethyl)-pyridin-2-ylmethyl-amine | Pyridin-2-ylmethyl | C₁₃H₂₁N₃ (inferred) | 231.33 | Pyridine nitrogen enhances basicity; potential for π-π stacking |

| (1-Ethyl-pyrrolidin-2-ylmethyl)-(2-methoxy-benzyl)-amine | 2-Methoxy-benzyl | C₁₅H₂₄N₂O | 248.37 | Methoxy group increases polarity; irritant (Xi classification) |

| (1-Ethyl-pyrrolidin-2-ylmethyl)-(4-methoxy-benzyl)-amine | 4-Methoxy-benzyl | C₁₅H₂₄N₂O | 248.36 | Para-methoxy substituent improves solubility in polar solvents |

| (2,6-Diisopropyl-phenyl)-pyridin-2-ylmethyl-amine | 2,6-Diisopropyl-phenyl | C₁₈H₂₄N₂ | 268.40 | Bulky substituents reduce solubility; crystallizes in space group P2₁/c (a = 9.832 Å, b = 10.135 Å, c = 12.309 Å) |

| Di(pyridin-2-yl)amine | Pyridin-2-yl | C₁₀H₉N₃ | 171.20 | Simpler structure; used as a Chlorpheniramine-related compound |

| 1-(Adamantan-1-yl)ethylamine | Adamantyl | C₁₈H₂₆N₂ | 270.41 | High lipophilicity due to adamantane; potential CNS drug candidate |

Physicochemical and Functional Comparisons

Basicity and Solubility: The pyridine nitrogen in the target compound increases basicity compared to analogs with non-aromatic substituents (e.g., benzyl groups) . Methoxy-substituted analogs (e.g., 2- or 4-methoxy-benzyl) exhibit higher polarity and aqueous solubility than the target compound . The adamantyl derivative’s rigid, hydrophobic structure enhances membrane permeability but reduces water solubility .

Structural Conformation :

- Crystallographic data for (2,6-diisopropyl-phenyl)-pyridin-2-ylmethyl-amine reveals a twisted conformation due to steric hindrance from isopropyl groups, which may limit binding to flat receptor sites . In contrast, the target compound’s smaller pyridin-2-ylmethyl group likely allows more conformational flexibility.

Synthetic Applications: The synthesis of related compounds (e.g., (4-Methyl-benzyl)-pyridin-2-ylmethyl-amine) involves Schiff base formation or reductive amination in DCM/ethanol solvents . Similar methods could apply to the target compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.